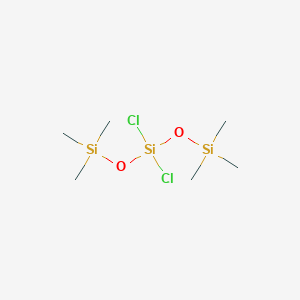
4-Chlor-2-(Trifluormethyl)benzonitril
Übersicht
Beschreibung
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 . It is used as a pharmaceutical intermediate . The compound is also used for the synthesis of diphenylthioethers .
Synthesis Analysis
The synthesis of “4-Chloro-2-(trifluoromethyl)benzonitrile” involves several steps. One method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the use of 3-三氟甲基氯苯 as a raw material .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(trifluoromethyl)benzonitrile” is 1S/C8H3ClF3N/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12/h1-3H . The SMILES string is FC(F)(F)c1ccc(cc1)C#N .
Chemical Reactions Analysis
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Physical And Chemical Properties Analysis
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a liquid at ambient temperature . The compound has a flash point of 109/10mm .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
4-Chlor-2-(Trifluormethyl)benzonitril: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Medikamente verwendet . Insbesondere die Trifluormethylgruppe ist ein häufiges Strukturelement in vielen von der FDA zugelassenen Medikamenten, da sie die biologische Aktivität und metabolische Stabilität von Pharmazeutika verbessern kann .
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung für ihre potenzielle Verwendung bei der Herstellung neuartiger Materialien untersucht. Ihre einzigartige chemische Struktur könnte zur Entwicklung von Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit beitragen .
Chemische Synthese
Die Verbindung dient als Baustein in der chemischen Synthese, insbesondere beim Aufbau komplexer organischer Moleküle. Ihre Reaktivität ermöglicht die Bildung verschiedener chemischer Bindungen, was die Schaffung verschiedener synthetischer Wege erleichtert .
Katalyse
This compound: könnte an katalytischen Prozessen beteiligt sein. Das Vorhandensein der Trifluormethylgruppe kann die elektronischen Eigenschaften von Katalysatoren beeinflussen und möglicherweise zu effizienteren und selektiveren Reaktionen führen .
Analytische Chemie
In der analytischen Chemie wird diese Chemikalie als Standard- oder Referenzverbindung in verschiedenen analytischen Verfahren verwendet, um Instrumente zu kalibrieren oder Methoden zu validieren .
Agrochemische Forschung
Die Derivate der Verbindung werden auf ihre Verwendung in Agrochemikalien untersucht. Ihre Strukturbestandteile können modifiziert werden, um neue Pestizide oder Herbizide mit verbesserten Wirkungs- und Sicherheitsprofilen zu entwickeln .
Elektronische Anwendungen
Aufgrund der elektronenziehenden Natur der Trifluormethylgruppe könnte This compound für die Verwendung in elektronischen Anwendungen untersucht werden, z. B. bei der Konstruktion von Halbleitern oder anderen elektronischen Komponenten .
Umweltwissenschaft
Diese Verbindung kann auch Anwendungen in der Umweltwissenschaft finden, insbesondere bei der Untersuchung von Umweltverschmutzung. Ihre Stabilität und Reaktivität machen sie zu einem Kandidaten für die Verfolgung chemischer Transformationen in der Umwelt .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is known to participate in various chemical reactions, such as nickel-catalyzed arylcyanation
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Result of Action
As an intermediate in the synthesis of various compounds, it likely contributes to the overall effects of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzonitrile. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320-41-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 320-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)

![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)



